N-(3-bromophenyl)-2-ethoxyacetamide
Overview
Description
N-(3-bromophenyl)-2-ethoxyacetamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to an ethoxyacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-bromophenyl)-2-ethoxyacetamide typically involves the reaction of 3-bromoaniline with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amine group of 3-bromoaniline attacks the carbonyl carbon of ethyl chloroacetate, leading to the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the process. Purification of the product is typically achieved through recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions: N-(3-bromophenyl)-2-ethoxyacetamide can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom on the phenyl ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The ethoxyacetamide group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the ethoxy group.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as nitric acid (for nitration), sulfuric acid (for sulfonation), and halogens (for halogenation) are commonly used.
Nucleophilic Substitution: Reagents such as primary or secondary amines, thiols, and alkoxides can be used under basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed:
Electrophilic Aromatic Substitution: Products include nitro, sulfonyl, and halogenated derivatives of the original compound.
Nucleophilic Substitution: Products include substituted amides, thioamides, and ethers.
Reduction: Products include the corresponding amines or alcohols.
Scientific Research Applications
Chemistry: N-(3-bromophenyl)-2-ethoxyacetamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and material science.
Biology: In biological research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development.
Medicine: The compound is explored for its potential therapeutic applications. It may possess anti-inflammatory, analgesic, or antimicrobial properties, which could be valuable in the development of new medications.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical structure makes it suitable for various applications, including the synthesis of polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-2-ethoxyacetamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The bromine atom and the ethoxyacetamide group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved in its biological activity are subject to ongoing research.
Comparison with Similar Compounds
N-(4-bromophenyl)-2-ethoxyacetamide: Similar structure but with the bromine atom at the para position.
N-(3-chlorophenyl)-2-ethoxyacetamide: Similar structure but with a chlorine atom instead of bromine.
N-(3-bromophenyl)-2-methoxyacetamide: Similar structure but with a methoxy group instead of an ethoxy group.
Uniqueness: N-(3-bromophenyl)-2-ethoxyacetamide is unique due to the specific positioning of the bromine atom and the ethoxyacetamide group. This unique structure can influence its reactivity, biological activity, and potential applications compared to similar compounds. The presence of the bromine atom can enhance the compound’s electrophilic properties, making it more reactive in certain chemical reactions.
Properties
IUPAC Name |
N-(3-bromophenyl)-2-ethoxyacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-2-14-7-10(13)12-9-5-3-4-8(11)6-9/h3-6H,2,7H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSYYMSZVVJSLHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1=CC(=CC=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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